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Compound of Interest

Compound Name: 4-Bromo-2,6-difluorobenzaldehyde

Cat. No.: B1272164

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-
difluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals,
and advanced materials.[1] Its unique electronic and structural features, characterized by the
presence of an aldehyde group and electron-withdrawing fluorine and bromine atoms, confer a
versatile reactivity profile. This document outlines its chemical properties, core reactivity,
detailed experimental protocols for key transformations, and essential safety and handling
information.

Core Chemical and Physical Properties

4-Bromo-2,6-difluorobenzaldehyde is a white to light yellow crystalline solid.[2] A summary of
its key physical and chemical properties is presented in Table 1.
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Property Value Reference
CAS Number 537013-51-7 [2][3]
Molecular Formula CsHsBrF20 [2][3]
Molecular Weight 221.00 g/mol [2][3]
Melting Point 76-81 °C [3]

Boiling Point 231.381 °C at 760 mmHg [4]

Flash Point >110 °C (>230 °F) [3]

Density 1.758 g/cm3 [4]

White to light yellow to light
Appearance [2]
orange powder to crystal

Information not readily
Solubility available, likely soluble in

common organic solvents.

SMILES Fclcce(Br)cc(F)clC=0 [3]

CZGVAISJIQNQEJ-
InChl Key [3]
UHFFFAOYSA-N

Hazards and Safety Information

4-Bromo-2,6-difluorobenzaldehyde is classified as acutely toxic if swallowed.[3][5]
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust
mask, should be used when handling this compound.[3] It should be stored in a dry, well-
ventilated place, sealed in a dark environment at room temperature.[6]

Table 2: GHS Hazard Classification
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Hazard . .
Hazard Class Category Signal Word Pictogram
Statement
Acute Toxicity, H301: Toxic if GHSO06 (Skull
Danger
Oral swallowed and Crossbones)
Skin
H315: Causes
Corrosion/Irritatio 2 o Warning GHSO07
skin irritation
n
Serious Eye H319: Causes
Damage/Eye 2A serious eye Warning GHSO07
Irritation irritation
Specific Target
Organ Toxicity, H335: May
Single Exposure; 3 cause respiratory  Warning GHSO07
Respiratory Tract irritation

Irritation

Note: GHS classifications may vary between suppliers. The information presented here is a

composite from available sources.[3][5][6][7]

Synthesis and Reactivity

4-Bromo-2,6-difluorobenzaldehyde is a valuable building block due to its aldehyde

functionality and the presence of halogen atoms that can participate in various coupling and

substitution reactions. The electron-withdrawing nature of the two fluorine atoms enhances the

electrophilicity of the aromatic ring and the reactivity of the aldehyde group.[1]

Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

A common synthetic route to

4-Bromo-2,6-difluorobenzaldehyde involves the ortho-

formylation of 1-bromo-3,5-difluorobenzene.

1-bromo-3,5-difluorobenzene

1. LDA, THF, -78 °C to -20 °C .
— 2. DMF, -78 °C mmm g 4-Bromo-2,6-difluorobenzaldehyde
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Click to download full resolution via product page

Caption: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde.

Key Reactions and Experimental Protocols

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This
reaction is pivotal for the synthesis of biphenyl derivatives.

i o Rt Pd Catalyst (e.g., Pd(PPhs)a4)
© Bromo+2A6 ?ggﬁg;?giréiz(?ldehyde — Base (e.g., K2COs) g 4-Aryl-2,6-difluorobenzaldehyde
ry Solvent (e.g., Toluene/Water)

Click to download full resolution via product page
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of 4-Bromo-2,6-
difluorobenzaldehyde with an arylboronic acid.[2][7]

o Materials:

o 4-Bromo-2,6-difluorobenzaldehyde (1.0 mmol, 1.0 eq.)

o

Arylboronic acid (1.2 mmol, 1.2 eq.)

[¢]

Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4], 0.03 mmol,
3 mol%)

[¢]

Base (e.g., Potassium carbonate [K2COs], 2.0 mmol, 2.0 eq.)

[¢]

Anhydrous Toluene (5 mL)

[e]

Degassed water (1 mL)
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e Procedure:

o

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-
2,6-difluorobenzaldehyde, the arylboronic acid, the palladium catalyst, and the base.

o Add the anhydrous toluene and degassed water to the flask.

o Stir the reaction mixture and heat to the desired temperature (e.g., 100 °C) for the
specified time (e.g., 12 hours).

o Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
o Filter the mixture and concentrate the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

The aldehyde group is susceptible to nucleophilic attack and can be readily converted to
amines via reductive amination. This two-step, one-pot process involves the formation of an
imine intermediate followed by its reduction.

4-Bromo-2,6-difluorobenzaldehyde Reducing Agent (e.g., NaBH(OACc)s3)

+ Primary/Secondary Amine Solvent (e.g., THF or DCE) 4 N-Substituted 4-Bromo-2,6-difluorobenzylamine

Click to download full resolution via product page
Caption: General workflow for Reductive Amination.
Detailed Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of 4-Bromo-2,6-
difluorobenzaldehyde with a primary amine.[8][9]
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o Materials:

[e]

[¢]

[¢]

[e]

o

4-Bromo-2,6-difluorobenzaldehyde (1.0 mmol, 1.0 eq.)

Primary amine (1.1 mmol, 1.1 eq.)

Sodium triacetoxyborohydride [NaBH(OAc)s] (1.5 mmol, 1.5 eq.)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

Acetic acid (optional, catalytic amount)

e Procedure:

In a round-bottom flask, dissolve 4-Bromo-2,6-difluorobenzaldehyde and the primary
amine in the anhydrous solvent.

If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.qg.,
triethylamine) to liberate the free amine.

Stir the solution at room temperature for 20-30 minutes to facilitate imine formation. A
catalytic amount of acetic acid can be added to accelerate this step.

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the
starting material is consumed.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography.
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The aldehyde functionality can be converted to an alkene via the Wittig reaction, providing a
route to styrene derivatives.

Detailed Experimental Protocol: Wittig Reaction

This protocol is adapted from a procedure for a structurally similar compound, 3-Bromo-2,6-
difluorobenzaldehyde.[10]

e Materials:
o Methyltriphenylphosphonium bromide (1.2 mmol, 1.2 eq.)
o Potassium tert-butoxide (1.2 mmol, 1.2 eq.)
o Anhydrous Tetrahydrofuran (THF) (10 mL)
o 4-Bromo-2,6-difluorobenzaldehyde (1.0 mmol, 1.0 eq.)
» Procedure:

o In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend
methyltriphenylphosphonium bromide in anhydrous THF.

o Cool the suspension to 0 °C in an ice bath.
o Add potassium tert-butoxide portion-wise with stirring.
o Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

o Add a solution of 4-Bromo-2,6-difluorobenzaldehyde in a minimal amount of anhydrous
THF dropwise to the ylide suspension.

o Monitor the reaction by TLC.
o Upon completion, quench the reaction with water.

o Extract the aqueous layer with diethyl ether or ethyl acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and remove the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

The electron-deficient aromatic ring, activated by the two fluorine atoms, can undergo
nucleophilic aromatic substitution (SNAF). While the bromine is a potential leaving group, the
fluorine atoms are also susceptible to displacement by strong nucleophiles, particularly when
they are ortho and para to an activating group (in this case, the aldehyde). The outcome of
such reactions can depend on the specific nucleophile and reaction conditions.[11]

Applications in Research and Development

4-Bromo-2,6-difluorobenzaldehyde is a versatile intermediate with applications in several
areas of chemical research and development:

o Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of complex
organic molecules with potential therapeutic applications.[1] The difluorobenzaldehyde
moiety is present in a number of biologically active compounds.

o Agrochemicals: This compound is explored for its potential in developing new agrochemicals
for pest control and crop protection.[2]

o Organic Electronics: It is used in the development of organic semiconductors, contributing to
advancements in flexible electronics and display technologies.[1]

» Fluorescent Probes: The compound is employed in creating fluorescent probes for biological
imaging, enhancing the ability to visualize cellular processes.[1]

Conclusion

4-Bromo-2,6-difluorobenzaldehyde is a reactive and versatile chemical intermediate with
significant applications in medicinal chemistry, agrochemical research, and materials science.
Its reactivity is dominated by the aldehyde group and the halogenated, electron-deficient
aromatic ring. A thorough understanding of its reactivity and hazards is crucial for its safe and
effective use in a laboratory setting. The experimental protocols provided in this guide offer a
starting point for the synthesis of a variety of valuable downstream products. As with all
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chemical reactions, optimization of the provided conditions may be necessary for specific
substrates and scales.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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